![molecular formula C9H9FO4S B2669392 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene CAS No. 2411293-12-2](/img/structure/B2669392.png)
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene
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Overview
Description
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene, also known as FSOCI, is a chemical compound that belongs to the family of isochromenes. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound exhibits a unique set of properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves the inhibition of tubulin polymerization, which is a critical process required for the formation of the microtubule network in cells. The disruption of the microtubule network leads to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene exhibits a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest in cancer cells and inhibit the expression of key proteins involved in cell proliferation. It also exhibits potent anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has several advantages for lab experiments. It exhibits high potency against cancer cells and has a unique mechanism of action. The compound is also relatively easy to synthesize and purify. However, one limitation of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene. One area of interest is the development of analogs with improved solubility and potency. Another area of research is the investigation of the compound's potential application in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene and to determine its potential application in combination therapy with other anticancer agents.
Synthesis Methods
The synthesis of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves a multi-step process that begins with the preparation of 3,4-dihydro-1H-isochromene. This is followed by the introduction of a fluorine atom at the 7th position and the subsequent sulfonylation of the hydroxyl group at the 7th position. The final product is obtained after purification and characterization.
Scientific Research Applications
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has been investigated for its potential application in cancer therapy. Studies have shown that the compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network in cancer cells.
properties
IUPAC Name |
7-fluorosulfonyloxy-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKITQMXCHDABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene |
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